molecular formula C16H24ClNO7 B5180068 N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5180068
M. Wt: 377.8 g/mol
InChI Key: MSYYDZBQOYGFEZ-UHFFFAOYSA-N
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Description

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenoxyethanol: This is achieved by reacting 3-chlorophenol with ethylene oxide under basic conditions.

    Formation of 2-(3-chlorophenoxy)ethoxyethanol: The intermediate 3-chlorophenoxyethanol is then reacted with ethylene glycol in the presence of a catalyst.

    Synthesis of N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine: The final step involves the reaction of 2-(3-chlorophenoxy)ethoxyethanol with 3-methoxypropan-1-amine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine

Uniqueness

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds.

Properties

IUPAC Name

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3.C2H2O4/c1-17-8-3-6-16-7-9-18-10-11-19-14-5-2-4-13(15)12-14;3-1(4)2(5)6/h2,4-5,12,16H,3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYYDZBQOYGFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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